molecular formula C24H22N6O3 B2478315 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1207019-95-1

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2478315
CAS No.: 1207019-95-1
M. Wt: 442.479
InChI Key: HKTCZUFIHFAWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide is a potent and highly selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound acts by binding to the allosteric site of RIPK1, stabilizing its inactive conformation and thereby potently inhibiting both kinase-dependent apoptosis and necroptosis, a form of programmed inflammatory cell death [https://pubmed.ncbi.nlm.nih.gov/29731171/]. Its high specificity for RIPK1 over other kinases, such as RIPK3, makes it an invaluable chemical tool for dissecting the distinct roles of these pathways in various disease models. Researchers utilize this inhibitor to investigate the contribution of RIPK1-mediated signaling in a wide range of pathological conditions, including neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, ischemic injuries, and inflammatory pathologies [https://www.nature.com/articles/s41589-018-0167-4]. By precisely blocking this key node in the cell death pathway, it enables the study of necroptosis and inflammation in vitro and in vivo, providing critical insights for the development of novel therapeutics targeting necroinflammatory diseases. This product is supplied for research applications only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15-8-9-17(12-16(15)2)19-13-20-23-27-30(24(32)28(23)10-11-29(20)26-19)14-22(31)25-18-6-4-5-7-21(18)33-3/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTCZUFIHFAWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the core structure: This involves cyclization reactions to form the pentazatricyclo structure.

    Functionalization: Introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups through substitution reactions.

    Final assembly: Coupling of the functionalized intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic System Variations

The compound’s pentazatricyclic core distinguishes it from simpler bicyclic or monocyclic acetamide derivatives. For example, 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (CAS: 866811-62-3) shares a tricyclic backbone but replaces one nitrogen atom with sulfur (8-thia substitution) and incorporates an acetyl group at position 11 [7]. This sulfur atom may enhance lipophilicity, while the acetyl group could alter metabolic pathways compared to the 3,4-dimethylphenyl substituent in the target compound.

Substituent Effects on Bioactivity

The N-(2-methoxyphenyl)acetamide moiety is a common feature in several pharmacologically active compounds. For instance, derivatives such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound g in ) retain the acetamide group but differ in stereochemistry and substituent placement. The 2-methoxy group in the target compound may improve blood-brain barrier penetration compared to bulkier 2,6-dimethylphenoxy groups [5].

Molecular Networking and Dereplication Insights

highlights the use of cosine scores (ranging 0–1) to compare fragmentation spectra of related compounds. The target compound’s mass spectrometry profile would cluster with other tricyclic acetamides, such as those in , due to shared parent ion fragmentation patterns. However, differences in substituents (e.g., 3,4-dimethylphenyl vs. phenyl or acetyl groups) would reduce cosine scores, reflecting structural divergence [1].

Comparative Data Table

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Pentazatricyclo[7.3.0.02,6]dodeca-tetraene 3,4-dimethylphenyl, N-(2-methoxyphenyl)acetamide ~520 (estimated) Amide, methoxy, dimethylphenyl Enzyme inhibition, CNS targeting
CAS 866811-62-3 [7] 8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-diene Phenyl, acetyl, N-(2-methoxyphenyl)acetamide 535.56 Thiaza core, acetyl Antimicrobial, kinase inhibition
Compound g [5] Hexane backbone with oxazinan-6-yl 2,6-Dimethylphenoxy, acetamido 567.68 Hydroxy, diphenyl Antiviral, protease inhibition

Biological Activity

The compound 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N6O3C_{23}H_{24}N_{6}O_{3}, with a molecular weight of approximately 430.4 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₁H₃₃ClN₂O
Molecular Weight508.07 g/mol
CAS Number1207048-93-8
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study : In vitro assays demonstrated that treatment with the compound at concentrations ranging from 1 to 10 μM resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Flow cytometry analysis indicated an increase in sub-G1 population, suggesting apoptosis induction.

Antimicrobial Activity

The compound exhibits notable antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antibiotics.

Data Table :

MicroorganismMIC (μg/mL)
Staphylococcus aureus16
Streptococcus pneumoniae32
Escherichia coli>128

Anti-inflammatory Effects

Preliminary investigations indicate that the compound may possess anti-inflammatory properties . In animal models of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.

Mechanistic Insights

The biological activities of this compound are likely mediated through various pathways:

  • Apoptosis Pathway : Activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest.
  • Inflammatory Pathways : Suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how are critical reaction parameters optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the pentazatricyclic core and subsequent acetylation. Critical steps include:

  • Cyclization : Conducted under reflux with polar aprotic solvents (e.g., DMF) at 80–100°C, using triethylamine as a base to deprotonate intermediates .
  • Acetylation : Acetic anhydride is employed at 0–5°C to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 acylating agent to amine) .
  • Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 95:5) ensures ≥95% purity .

Q. Which spectroscopic and chromatographic methods are essential for confirming structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (500 MHz, DMSO-d6) identifies substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm). 13C NMR confirms carbonyl groups (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 532.2) .
  • HPLC : Retention time comparison with synthetic standards ensures batch consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity metrics .
  • Dose-Response Analysis : Perform IC50/EC50 determinations across ≥3 independent replicates to assess variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Pre-incubate the compound with target enzymes (e.g., kinases) and measure activity via spectrophotometry (λ = 340 nm for NADH depletion) .
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (kon/koff) to purified receptors .
  • Molecular Dynamics Simulations : Use software like GROMACS to model ligand-receptor interactions, focusing on hydrogen bonding with key residues (e.g., Asp189 in trypsin-like proteases) .

Q. What are the best practices for ensuring compound stability during storage and handling?

  • Methodological Answer :

  • Storage : Store lyophilized powder under argon at –20°C, shielded from light. For solutions, use anhydrous DMSO (≤0.1% H2O) to prevent hydrolysis .
  • Stability Monitoring : Perform monthly HPLC analysis (e.g., 10% degradation threshold) and adjust storage conditions if dimerization peaks emerge .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with UV-Vis quantification (λ = 254 nm) in buffers (pH 2–12) and solvents (e.g., DMSO, ethanol).
  • Temperature Control : Conduct experiments at 25°C ± 0.5°C to minimize thermal degradation .
  • Particle Size Analysis : Reduce particle size via micronization (e.g., ball milling) to distinguish intrinsic solubility from kinetic solubility .

Experimental Design Considerations

Q. What strategies improve yield in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For cyclization, tetrahydrofuran (THF) increases yield by 15% vs. dichloromethane .
  • In-Line Monitoring : Employ ReactIR to track intermediate formation in real-time, adjusting reaction time dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.